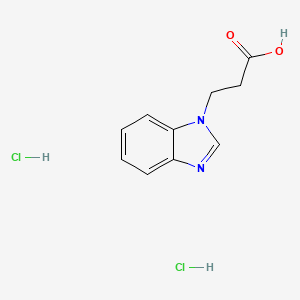

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

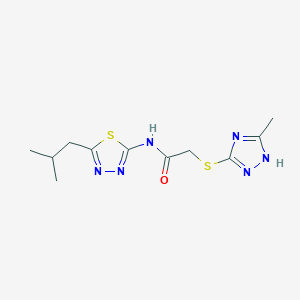

The compound "3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to various benzimidazole derivatives that have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through different methods. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, was synthesized and characterized using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectra . Another derivative, 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, was prepared in four steps and used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation . Additionally, hydroxamic acid derivatives of benzimidazole were synthesized using the Phillips method .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined by X-ray diffraction, and the structure was further characterized by mass, elemental analysis, FT-IR, and NMR spectroscopy . Similarly, the crystal structure of another derivative was confirmed through single-crystal X-ray diffraction analysis, and the results were in accordance with DFT calculations and Hirshfeld surface analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The compound 3-(1H-benzimidazole-2)propanoic acid reacted with aromatic aldehydes to produce lactam and acid derivatives . Another derivative underwent a reaction with trichloroacetic acid under microwave irradiation to yield a product confirmed by IR, 1H-NMR, 13C-NMR, MS, and CHN analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their structure. For instance, the synthesized ionic liquid showed efficient catalytic properties for the synthesis of tetrahydropyridine . The hydroxamic acid derivatives of benzimidazole exhibited antibacterial and antifungal activities . Moreover, some derivatives showed choleretic activity, which was sometimes superior to that of the model compound .

Relevant Case Studies

Several case studies highlight the potential applications of benzimidazole derivatives. For example, the antibacterial and antifungal activities of hydroxamic acid derivatives were investigated using the agar dilution technique, showing considerable activity against Candida albicans and Candida tropicalis . Another study found that certain lactam derivatives of 3-(1H-benzimidazole-2)propanoic acid possessed analgetic properties . Additionally, the choleretic activity of 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids was evaluated, demonstrating general choleretic activity .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a closely related compound, plays a key role in novel synthetic pathways. It has been used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the creation of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011). This demonstrates its utility in diversifying benzimidazole derivatives through efficient synthetic strategies.

Antimicrobial Activity

Benzimidazole derivatives, including those related to 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, exhibit significant antimicrobial properties. Specifically, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has shown potent activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Molecular Structure Analysis

The structural characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, which shares a structural motif with 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, has been thoroughly investigated. X-ray diffraction analysis has provided insight into its crystal structure, supporting the understanding of molecular arrangements and potential interactions in solid states (Tavman & Sayil, 2013).

Immunotropic Activity

Research on (benzimidazolyl-2-thio)acetic acid derivatives containing thietane cycles has explored their immunotropic properties. These compounds, developed from structures related to 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, demonstrate the potential for benzimidazole derivatives in modulating immune responses, indicating their relevance in designing new immunotherapeutic agents (Khaliullin, Alekhin, Klen, Ryabchinskaya, Kataev, & Bogdanova, 2004).

Eigenschaften

IUPAC Name |

3-(benzimidazol-1-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFRIQKHGDWLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

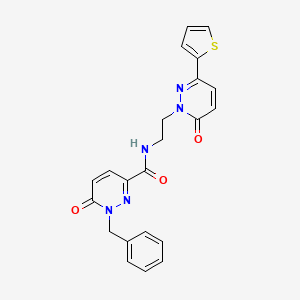

![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)

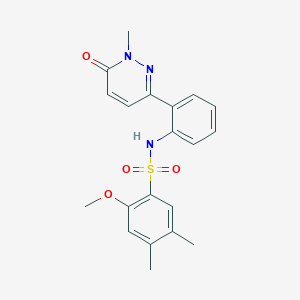

![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)

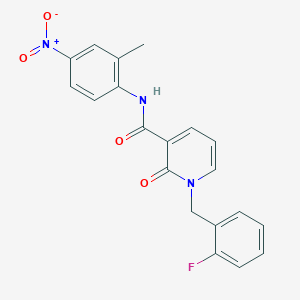

![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2564164.png)

![2-(benzylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2564166.png)

![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)